
2-Chloro-3-fluoro-5-methylpyridine
Overview
Description
2-Chloro-3-fluoro-5-methylpyridine (CAS: 34552-15-3) is a halogenated pyridine derivative with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol . It is a white crystalline powder with a purity of ≥98.0%, widely used as a pharmaceutical intermediate due to its reactive chlorine and fluorine substituents, which enhance its utility in synthesizing active pharmaceutical ingredients (APIs) . Key physical properties include:
- Boiling Point: Reported as 186.4±35.0 °C (at 760 mmHg) and 92°C (TCI America data) . The discrepancy may arise from differences in measurement conditions or purity levels.
- Refractive Index: 1.504 .
- Storage: Recommended to be stored in a refrigerator in tightly sealed containers to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-methylpyridine typically involves the halogenation of 3-methylpyridine. The process includes the stepwise chlorination of 3-methylpyridine to form 2-chloro-5-methylpyridine, followed by fluorination to obtain the desired product . The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gases, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces the production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-fluoro-5-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the pyridine ring can enhance efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .
Agrochemicals
The compound is utilized as a building block in the synthesis of herbicides and pesticides. Its ability to undergo halogen exchange reactions makes it suitable for creating more complex agrochemical structures.
Case Study: Herbicide Development
A patent describes methods for synthesizing fluorinated pyridine derivatives that are effective as herbicides . The incorporation of this compound into these compounds has been shown to improve selectivity and potency against specific weed species.
Material Science
In material science, this compound is explored for use in the development of functional materials, including polymers and coatings. Its fluorine content contributes to properties such as chemical resistance and thermal stability.
Case Study: Polymer Synthesis
Research indicates that incorporating this pyridine derivative into polymer matrices can enhance the mechanical properties and resistance to solvents, making it valuable for industrial applications .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Intermediate for pharmaceutical synthesis | Antimicrobial agents |
Agrochemicals | Building block for herbicides and pesticides | Development of selective herbicides |
Material Science | Component in functional materials | Enhanced polymers with improved chemical resistance |
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the pyridine ring allows it to form strong interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s unique structure enables it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Physical Properties
The following table compares 2-Chloro-3-fluoro-5-methylpyridine with selected analogs:
Note: CAS 34552-15-3 is sometimes ambiguously referenced for positional isomers; confirmatory synthesis data is advised.
Key Observations :
- Positional Isomerism : The distinction between this compound and 2-chloro-5-fluoro-3-methylpyridine (CAS 34552-15-3) highlights the importance of substituent positions in reactivity and biological activity .
Biological Activity
2-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the presence of chlorine and fluorine atoms, contribute to its biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C6H6ClF N
- Molecular Weight : 145.57 g/mol
- Structural Features : Contains a pyridine ring substituted with chlorine and fluorine atoms, as well as a methyl group.
Biological Activity Overview
The biological activity of this compound has been primarily linked to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions.
Key Findings:
- CYP1A2 Inhibition : Studies indicate that this compound inhibits CYP1A2, which may alter the pharmacokinetics of co-administered drugs .
- Potential Drug Interactions : The inhibition of CYP1A2 suggests that this compound could affect the efficacy and safety profiles of concurrent medications, necessitating further investigation into its pharmacodynamics.
The mechanism by which this compound exerts its biological effects involves the interaction with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes, potentially modifying their activity:
- Enzyme Inhibition : The compound's structural characteristics allow it to interact with the active sites of enzymes, leading to altered metabolic pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals how variations in substitution patterns can significantly affect biological activity. Below is a table summarizing some related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
This compound | 0.91 | Lacks iodine; may exhibit different biological activities |
6-Chloro-5-fluoronicotinonitrile | 0.80 | Contains a nitrile group; different reactivity profile |
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | 0.77 | Contains trifluoromethyl group; distinct electronic properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pharmacological Studies : Research has shown that this compound can modulate biological pathways through enzyme inhibition. Its role as a CYP1A2 inhibitor indicates potential applications in drug discovery and development.
- Clinical Trials : Some derivatives of this compound are undergoing clinical trials for their potential therapeutic effects, particularly in oncology and infectious diseases.
- Agrochemical Applications : Beyond pharmaceuticals, derivatives of this compound are used in crop protection from pests, highlighting its versatility in both medicinal and agricultural chemistry.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1: What are the established synthetic routes for 2-chloro-3-fluoro-5-methylpyridine, and what are their efficiency metrics?
The primary synthesis involves cyclization of α-fluoronitrile intermediates under acidic conditions. For example, α-fluoronitrile (N157) undergoes cyclization with HCl in MeCN at 180°C, yielding this compound in 44% efficiency . Key challenges include optimizing reaction time and temperature to improve yield. Alternative routes may involve halogenation of methylpyridine precursors, but specific protocols require validation.
Q. Q2: How can researchers confirm the structural identity and purity of this compound?
Use a combination of spectroscopic techniques:
- NMR : Analyze , , and spectra to verify substituent positions and absence of byproducts.
- Mass Spectrometry : Confirm molecular weight (e.g., 163.55 g/mol for related fluoropyridines) .
- HPLC : Assess purity (>97% by GC for analogous compounds) .
Cross-reference with CAS No. 21397-08-0 for database validation .
Q. Reactivity and Functionalization
Q. Q3: What regioselective functionalization strategies are feasible for this compound?
The chlorine atom at position 2 is highly reactive toward nucleophilic substitution, enabling derivatization with amines, thiols, or alkoxides. Fluorine at position 3 is less reactive but can participate in directed ortho-metalation for C–H activation . For example, Pd-catalyzed cross-coupling at the 5-methyl group could introduce aryl or heteroaryl moieties.
Q. Q4: How does the electronic environment of the pyridine ring influence reaction outcomes?
The electron-withdrawing effects of Cl and F substituents deactivate the ring, directing electrophilic attacks to the 4-position (meta to Cl and para to F). Computational studies (e.g., DFT) predict charge distribution, aiding in reaction design . Experimental validation via Hammett plots or kinetic isotope effects is recommended.
Q. Advanced Applications in Drug Discovery
Q. Q5: What role does this compound play as a building block in bioactive molecule synthesis?
It serves as a key intermediate for pharmaceuticals targeting kinase inhibitors or antimicrobial agents. For example, introducing sulfonamide groups at the 2-position yields compounds with reported antiproliferative activity . Structure-activity relationship (SAR) studies require systematic variation of substituents and bioassays.
Q. Q6: How can researchers address low solubility of fluorinated pyridine derivatives in biological assays?
- Prodrug Strategies : Convert the methyl group to a phosphate ester for enhanced aqueous solubility.
- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate derivatives in PEGylated liposomes for in vivo studies.
Q. Analytical and Computational Challenges
Q. Q7: What analytical methods resolve contradictions in reported spectral data for fluoropyridines?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .
- Database Cross-Check : Use PubChem (CID: B594760) or EPA DSSTox (DTXSID40361445) for validation .
Q. Q8: How can computational modeling guide the design of derivatives with improved bioactivity?
- Docking Studies : Screen derivatives against target proteins (e.g., EGFR kinase) to predict binding affinities.
- ADMET Prediction : Use QSAR models to optimize logP, solubility, and metabolic stability .
Q. Safety and Handling Protocols
Q. Q9: What safety precautions are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential HCl/HF release .
- Storage : Keep in airtight containers at RT, away from moisture and light .
Q. Data Discrepancy and Reproducibility
Q. Q10: How should researchers address inconsistencies in reported synthetic yields (e.g., 44% vs. literature claims)?
- Parameter Optimization : Systematically vary catalysts (e.g., switch from HCl to TFA) or solvents (MeCN vs. DMF).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJURWKNRAGMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543283 | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-15-3 | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.